molecular formula C10H9BrO B2472097 3-Bromo-2-ethyl-1-benzofuran CAS No. 325465-53-0

3-Bromo-2-ethyl-1-benzofuran

Cat. No.: B2472097
CAS No.: 325465-53-0
M. Wt: 225.085
InChI Key: PSOKQSNKTAQFKV-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-1-benzofuran (CAS 325465-53-0) is a high-value benzofuran derivative supplied for research and development purposes. This compound, with the molecular formula C10H9BrO and a molecular weight of 225.09, serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery . The benzofuran scaffold is a privileged structure in pharmaceutical development, known for its wide range of biological activities . The specific bromination at the 3-position makes this compound a versatile building block for further functionalization, enabling the construction of more complex molecules for biological evaluation. This derivative holds significant research value in oncology and antiviral research. Halogenated benzofuran derivatives, particularly those with bromine, have demonstrated enhanced cytotoxic potential in anticancer studies . Researchers are actively exploring such compounds as inhibitors for various cancer targets; for instance, related bromo-substituted benzofurans have shown promising activity as Polo-like kinase 1 (PLK1) inhibitors and p38α MAP kinase inhibitors, and have exhibited cytotoxicity against diverse cancer cell lines including lung (A549) and breast cancer cells . Furthermore, 3-benzoylbenzofuran scaffolds, which are synthetically accessible from such intermediates, are key precursors in developing novel anti-HIV agents, specifically non-nucleotide reverse transcriptase inhibitors and HIV entry inhibitors . The presence of the bromine atom acts as a key structural handle for further chemical modifications via cross-coupling reactions and nucleophilic substitutions, allowing medicinal chemists to fine-tune electronic properties, binding affinity, and metabolic stability . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOKQSNKTAQFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325465-53-0
Record name 3-bromo-2-ethyl-1-benzofuran
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Synthetic Methodologies for 3 Bromo 2 Ethyl 1 Benzofuran

Strategies for Benzofuran (B130515) Core Construction

The assembly of the benzofuran nucleus, specifically with a 2-ethyl substituent, is a critical first step. This can be approached through several well-established chemical pathways.

Classic organic reactions provide robust and time-tested methods for the synthesis of the benzofuran ring system. These often involve the formation of key carbon-carbon and carbon-oxygen bonds through cyclization mechanisms.

A common and straightforward method for synthesizing 2-substituted benzofurans begins with salicylaldehyde (B1680747). To obtain the 2-ethyl-1-benzofuran precursor, salicylaldehyde is typically reacted with 1-chloroacetone in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds via a Williamson ether synthesis followed by an intramolecular aldol (B89426) condensation to yield 2-acetylbenzofuran (B162037). The resulting ketone is then reduced to the ethyl group. A popular method for this reduction is the Wolff-Kishner reduction.

Reaction Pathway:

Formation of 2-acetylbenzofuran: Salicylaldehyde + 1-Chloroacetone → 2-Acetylbenzofuran

Reduction: 2-Acetylbenzofuran → 2-Ethyl-1-benzofuran

StepReactantsReagents/ConditionsProduct
1Salicylaldehyde, 1-ChloroacetoneK₂CO₃, Reflux2-Acetylbenzofuran
22-AcetylbenzofuranHydrazine (B178648) hydrate, base, heat2-Ethyl-1-benzofuran

Traditional Cyclization Reactions

Intramolecular Wittig Reactions

The intramolecular Wittig reaction is a powerful tool for the formation of heterocyclic compounds, including benzofurans. acs.orgnih.gov This strategy involves the creation of a phosphorus ylide within a molecule that also contains a carbonyl group. The ylide then reacts with the carbonyl to form a double bond, completing the furan (B31954) ring. For the synthesis of 2-ethyl-1-benzofuran, a suitable precursor would be an o-acyloxyphenacylphosphonium salt. The reaction is typically carried out under mild conditions and demonstrates chemoselectivity, making it a valuable method for synthesizing highly functionalized benzofurans. rsc.org

This category encompasses methods where the benzofuran ring is formed through condensation of precursors followed by the removal of a water molecule. A key example is the cyclodehydration of α-phenoxy ketones. researchgate.netresearchgate.net To synthesize 2-ethyl-1-benzofuran via this route, one would start with 1-phenoxy-2-butanone. This precursor can be synthesized from phenol (B47542) and 1-bromo-2-butanone. The cyclodehydration is promoted by strong acids or reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which facilitates the electrophilic aromatic substitution to close the ring. researchgate.net

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions are particularly prominent in the synthesis of benzofurans.

Palladium catalysts offer versatile pathways for constructing the benzofuran core under mild conditions with high functional group tolerance. rsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a widely used method for benzofuran synthesis. nih.gov To produce 2-ethyl-1-benzofuran, an o-iodophenol can be coupled with 1-butyne (B89482) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govacs.org The reaction initially forms a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization (hydroalkoxylation) to yield the final 2-ethyl-1-benzofuran product. nih.govrsc.org This can often be performed as a one-pot procedure. nih.gov

Catalyst SystemReactantsKey Features
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenol, 1-ButyneStandard conditions, reliable for various substrates. nih.govrsc.org
Supported Pd Catalyst3-Iodo-2-phenylbenzofuran, Terminal AlkynesAllows for phosphine-free and sometimes copper-free conditions; catalyst can be recycled. thieme-connect.com
  • Intramolecular Heck Reactions: The intramolecular Heck reaction is another powerful palladium-catalyzed method for ring formation. wikipedia.org The synthesis of a 2-substituted benzofuran using this approach typically starts with an o-halophenyl allyl ether. For 2-ethyl-1-benzofuran, a precursor such as 2-bromo-1-(but-1-en-2-yloxy)benzene would be required. The palladium catalyst facilitates an oxidative addition into the aryl-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the benzofuran ring. nih.govcaltech.eduacs.org This method is effective for creating functionalized benzofurans and related dihydrobenzofurans. caltech.edunih.gov
  • Final Step: Bromination

    Once the 2-ethyl-1-benzofuran core is synthesized, the final step is the introduction of a bromine atom at the 3-position. This is typically achieved through electrophilic aromatic substitution. The electron-rich nature of the furan ring directs electrophiles preferentially to the 3-position, especially when the 2-position is already substituted. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide. mdpi.com Direct bromination with bromine (Br₂) in a suitable solvent can also be employed. nih.gov

    Catalytic Benzofuran Formation

    Copper-Catalyzed Methodologies

    Copper-catalyzed reactions represent a significant avenue for the synthesis of benzofuran derivatives. These methods often involve the formation of a key C-O bond to construct the furan ring. One common strategy is the intramolecular dehydrogenative C-O coupling of appropriately substituted phenols. For instance, the synthesis of benzothieno[3,2-b]benzofurans has been achieved through a copper-mediated intramolecular dehydrogenative C-H/O-H coupling, suggesting a pathway that could be adapted for other benzofuran systems nih.gov. The reaction mechanism is proposed to involve a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst nih.gov.

    Another prevalent copper-catalyzed approach involves the coupling of o-halophenols with alkynes. This method allows for the direct formation of the benzofuran skeleton with substituents at the 2- and 3-positions, depending on the nature of the alkyne. While specific examples detailing the synthesis of 3-bromo-2-ethyl-1-benzofuran via this route are not extensively documented, the general methodology provides a framework for its potential synthesis. For example, the reaction of an o-halophenol with 1-butyne in the presence of a copper catalyst could theoretically yield 2-ethylbenzofuran (B194445), which could then be subjected to bromination at the C3 position.

    A one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides has been developed using a CuI-catalyzed coupling cyclization, showcasing the utility of copper in facilitating intramolecular C-O bond formation nih.gov. This highlights the broader applicability of copper catalysis in synthesizing oxygen-containing heterocycles.

    Starting MaterialsCatalystReagents/ConditionsProductYield (%)
    2-(Benzo[b]thiophen-2-yl)phenol derivativesCu(OAc)₂Base, N₂ atmosphere, 110 °CBenzothieno[3,2-b]benzofurans64-91
    o-Halophenols, 2-ChloroacetamidesCuINucleophilic substitution followed by coupling cyclizationN-substituted 2H-1,4-benzoxazin-3-(4H)-onesGood
    Rhodium-Catalyzed Synthetic Routes

    Rhodium catalysis offers powerful tools for the synthesis of complex organic molecules, including substituted benzofurans. A notable rhodium-catalyzed method involves the annulation of salicylaldehydes with diazo compounds. This reaction can be controlled to selectively produce either chromones or benzofurans scilit.com. The formation of benzofurans proceeds through a tandem C-H activation, decarbonylation, and annulation process, catalyzed by a Rh(III) species in the presence of a silver triflimide (AgNTf₂) additive scilit.comorgsyn.org. This method is advantageous for its scalability and the formation of a single regioisomer of the benzofuran product scilit.com. To synthesize 2-ethyl-3-bromo-1-benzofuran, one could envision using a substituted salicylaldehyde and an appropriate diazo compound that would lead to the 2-ethylbenzofuran core, followed by subsequent bromination.

    Another rhodium-catalyzed approach involves a tandem sequence of C(sp³)-H insertion and copper-catalyzed dehydrogenation, which provides a route to various benzofuran derivatives researchgate.net. While the direct application to this compound is not explicitly described, the versatility of rhodium catalysis in C-H activation and annulation reactions suggests its potential in accessing such structures.

    ReactantsCatalyst SystemKey FeaturesProduct
    Salicylaldehydes, Diazo compoundsRh(III), AgNTf₂C-H activation/decarbonylation/annulationBenzofurans
    1-Sulfonyl-1,2,3-triazolesRhodium catalyst, then Copper catalystTandem C(sp³)-H insertion and dehydrogenationBenzofuran derivatives
    Gold(I)-Catalyzed Cycloisomerizations

    Gold(I) catalysts have emerged as highly effective for the cycloisomerization of various unsaturated systems, providing a mild and efficient route to heterocyclic compounds. The synthesis of benzofurans from ortho-alkynylphenols or their derivatives is a well-established application of gold catalysis nih.gov. The mechanism generally involves the π-acidic activation of the alkyne by the gold(I) catalyst, which facilitates the intramolecular nucleophilic attack of the phenolic oxygen.

    A particularly relevant gold-catalyzed reaction is the cycloisomerization of haloallenyl ketones, which can lead to the formation of halofurans oregonstate.edu. This methodology offers a direct route to introduce a halogen at the 3-position of the furan ring. The regioselectivity of these reactions can be dependent on the oxidation state of the gold catalyst and the nature of the ligands nih.gov. While this has been demonstrated for furan synthesis, its application to the synthesis of 3-bromobenzofurans from corresponding ortho-hydroxyphenyl allenyl ketones is a plausible extension.

    Furthermore, gold(I)-catalyzed cycloisomerization of alkynyl hydroxyallyl tosylamides has been shown to produce complex tricyclic ether structures, demonstrating the power of gold catalysis in intricate cyclization cascades nih.gov. The intermolecular reaction of furans with alkynes catalyzed by gold(I) complexes can also lead to the formation of phenols and indenes, showcasing the diverse reactivity of gold catalysts nih.gov.

    SubstrateCatalystReaction TypeProduct
    ortho-Alkynylphenols (THP protected)Gold(I)-NHC complexCycloisomerizationBenzofurans
    Haloallenyl ketonesAuCl₃ or Au(I) complexesRegiodivergent cycloisomerizationHalofurans
    Alkynyl hydroxyallyl tosylamidesCationic gold(I)Cycloisomerization4-Oxa-6-azatricyclo[3.3.0.0(2,8)]octanes

    Brønsted Acid-Mediated Cascade Reactions for 3-Substituted Benzofurans

    Brønsted acid-mediated reactions provide a metal-free alternative for the synthesis of benzofurans. A notable example is the cascade reaction that allows access to 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene and various phenols orgsyn.orgnih.gov. This method is significant as it directly installs a functionalized ethyl group at the 3-position of the benzofuran ring. The reaction proceeds under mild conditions and has been applied to the synthesis of precursors for serotonin (B10506) receptor agonists orgsyn.orgnih.gov. This approach is highly relevant for the synthesis of the target molecule, as the resulting 3-(2-bromoethyl) group could potentially be a precursor to the 3-bromo substituent through further chemical manipulation.

    The scope of Brønsted acid catalysis in benzofuran synthesis also includes the reaction of resorcinols with 1,2-diaza-1,3-dienes, which proceeds through a Michael reaction to form substituted hydroxy-benzofurans plu.mx. These methods highlight the utility of Brønsted acids in promoting cascade reactions that efficiently build the benzofuran core with diverse substitution patterns.

    ReactantsAcid CatalystKey TransformationProduct
    Bis[(trimethylsilyl)oxy]cyclobutene, PhenolsBrønsted Acid (e.g., HBr)Nucleophilic addition-carbocyclic rearrangement cascade3-(2-Bromoethyl)benzofurans
    Resorcinols, 1,2-Diaza-1,3-dienesBrønsted AcidMichael reaction cascadeSubstituted hydroxy-benzofurans

    Microwave-Assisted Synthesis of Benzofuran Derivatives

    Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and often improve yields. The synthesis of benzofuran derivatives has also benefited from this technology. An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira reaction conditions under microwave irradiation scilit.comnih.govnih.gov. This method involves the coupling of a 2-iodophenol, a terminal alkyne, and an aryl iodide to rapidly generate a library of substituted benzofurans scilit.comnih.gov. The use of microwave heating significantly shortens the reaction times compared to conventional heating methods scilit.comnih.gov.

    Furthermore, the synthesis of benzofuran-3(2H)-ones has been achieved under microwave conditions semanticscholar.orgnih.gov. The reaction conditions, including temperature, time, catalyst, and solvent, have been optimized to provide these important dihydrobenzofuranones in moderate yields semanticscholar.orgnih.gov. These precursors can be further elaborated to furnish a variety of substituted benzofurans. The synthesis of thiazole-substituted dibenzofurans has also been reported using both conventional and microwave irradiation methods researchgate.net.

    Reaction TypeKey FeaturesStarting MaterialsProduct
    One-pot, three-component Sonogashira/Cacchi type couplingMicrowave irradiation, shorter reaction times, higher yields2-Iodophenols, terminal acetylenes, aryl iodides2,3-Disubstituted benzofurans
    Intramolecular cyclizationMicrowave irradiation, rapid access to dihydrobenzofuranonesSubstituted benzoatesBenzofuran-3(2H)-ones

    Introduction of the Ethyl Group at Position 2

    The introduction of an ethyl group at the C2 position of the benzofuran ring is a crucial step in the synthesis of the target molecule. This can be achieved through various strategies, either during the formation of the benzofuran ring or by functionalization of a pre-formed benzofuran.

    Alkylation Strategies during Benzofuran Ring Formation

    Incorporating the 2-ethyl substituent during the construction of the benzofuran ring is an efficient synthetic strategy. This can be accomplished by selecting starting materials that already contain the necessary carbon framework.

    One common approach is the palladium-catalyzed coupling of o-halophenols with terminal alkynes, as mentioned in the copper-catalyzed section. By using 1-butyne as the alkyne component, the 2-ethylbenzofuran scaffold can be directly assembled. Subsequent bromination at the C3 position would then yield the desired product.

    Another strategy involves the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles unicatt.it. While this method functionalizes a pre-existing benzofuran at the 2-methyl position, it demonstrates a pathway for introducing carbon-carbon bonds at this position. A related approach could involve the reaction of a suitable precursor that leads directly to a 2-ethyl substituent.

    The synthesis of 2-substituted benzofurans is also readily achieved from o-hydroxyarylalkynes under basic conditions researchgate.net. Therefore, the synthesis of an o-(1-butynyl)phenol and its subsequent cyclization would directly yield 2-ethylbenzofuran.

    Precursor TypeReactionKey Reagent/CatalystResulting Structure
    o-HalophenolSonogashira Coupling/Cyclization1-Butyne, Palladium catalyst2-Ethylbenzofuran
    o-(1-Butynyl)phenolIntramolecular CyclizationBase2-Ethylbenzofuran
    Benzofuran-2-ylmethyl acetateTsuji-Trost ReactionNucleophile, Palladium catalyst2-Substituted-methylbenzofuran

    Reduction of 2-Acylbenzofurans (e.g., Wolff-Kishner Reduction)

    The precursor to this compound is 2-ethyl-1-benzofuran. A common and effective method for synthesizing this precursor is through the reduction of a 2-acylbenzofuran, typically 2-acetylbenzofuran. The Wolff-Kishner reduction is a classic organic reaction employed for the deoxygenation of ketones and aldehydes to their corresponding alkanes, and it is well-suited for this transformation.

    The synthesis begins with the preparation of 2-acetylbenzofuran. This can be achieved by reacting salicylaldehyde with 1-chloroacetone in the presence of a base like potassium carbonate. Once 2-acetylbenzofuran is obtained, the carbonyl group is reduced to a methylene (B1212753) group to form 2-ethyl-1-benzofuran.

    The Wolff-Kishner reduction involves two main steps. First, the ketone (2-acetylbenzofuran) is reacted with hydrazine (NH₂NH₂) to form a hydrazone intermediate. Second, this hydrazone is heated in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling polar solvent like diethylene glycol. The strong base deprotonates the terminal nitrogen of the hydrazone, initiating a sequence of steps that culminate in the irreversible expulsion of nitrogen gas (N₂) and the formation of a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product, 2-ethyl-1-benzofuran. The driving force for the reaction is the thermodynamically stable nitrogen gas molecule.

    Table 1: Typical Reaction Conditions for Wolff-Kishner Reduction of 2-Acetylbenzofuran
    ParameterReagent/ConditionPurpose
    Substrate2-AcetylbenzofuranStarting material containing the carbonyl group to be reduced.
    Reducing AgentHydrazine (NH₂NH₂)Reacts with the ketone to form the hydrazone intermediate.
    BasePotassium Hydroxide (KOH)Catalyzes the conversion of the hydrazone to the final product.
    SolventDiethylene GlycolHigh-boiling solvent that allows the reaction to be heated to the required temperature.
    TemperatureHigh (typically >180°C)Provides the necessary activation energy for the elimination of nitrogen gas.

    Introduction of the Bromine Atom at Position 3

    Once 2-ethyl-1-benzofuran is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position of the benzofuran ring. This is typically accomplished through electrophilic aromatic substitution.

    Regioselective Bromination of 2-Ethyl-1-benzofuran Precursors

    The bromination of 2-ethyl-1-benzofuran must be controlled to favor substitution at the C-3 position over other positions on the heterocyclic or benzene (B151609) rings. The presence of the ethyl group at the C-2 position is the primary directing factor in this regioselectivity.

    Several reagents can be used to achieve the electrophilic bromination of benzofuran derivatives. The choice of reagent and conditions can influence the selectivity and yield of the reaction.

    Common brominating agents include:

    Molecular Bromine (Br₂): This is a traditional and potent brominating agent. The reaction is often carried out in a suitable solvent such as acetic acid, chloroform, or carbon tetrachloride. Lewis acids are sometimes used to enhance the electrophilicity of Br₂.

    N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. morressier.combeilstein-journals.orgmdpi.com It is a crystalline solid that is easier and safer to handle than liquid bromine. Reactions with NBS are typically performed in solvents like acetonitrile (B52724) or carbon tetrachloride.

    Phenyltrimethylammonium tribromide (PTT): This is a stable, crystalline solid that serves as a 'greener' and more manageable substitute for molecular bromine, delivering bromine in a controlled manner.

    Table 2: Reagents for Electrophilic Bromination of 2-Ethyl-1-benzofuran
    ReagentTypical SolventKey Characteristics
    Molecular Bromine (Br₂)Acetic Acid, CHCl₃, CCl₄Highly reactive; may require careful control of stoichiometry and temperature.
    N-Bromosuccinimide (NBS)Acetonitrile (MeCN), CCl₄Milder, selective, solid reagent; provides a low concentration of Br₂. morressier.com
    Phenyltrimethylammonium tribromide (PTT)Acetic AcidStable, crystalline, selective, and easy-to-handle solid bromine source. nih.gov

    The regioselectivity of electrophilic substitution on the benzofuran ring is governed by the stability of the cationic intermediate, known as the sigma complex or arenium ion. In an unsubstituted benzofuran, the C-2 position is generally more reactive toward electrophiles. This is because electrophilic attack at C-2 results in a carbocation intermediate where the positive charge can be delocalized onto the fused benzene ring, creating a stable, benzyl-like resonance structure. thieme-connect.com

    However, in 2-ethyl-1-benzofuran, the C-2 position is already occupied. The ethyl group is an ortho-, para-directing activator, but more importantly, it sterically hinders the approach of an electrophile to the C-2 position. Consequently, the electrophilic attack is directed to the next most favorable position, which is C-3. Attack at the C-3 position generates a sigma complex where the positive charge is stabilized by the lone pair of electrons on the adjacent furan oxygen atom through resonance. This stabilization makes the C-3 position the preferred site for bromination in 2-substituted benzofurans.

    N-Bromosuccinimide (NBS) is a particularly useful reagent for the controlled bromination of electron-rich aromatic systems, including benzofurans. mdpi.com Its primary advantage is that it provides a low, steady concentration of molecular bromine in the reaction mixture, which helps to prevent over-bromination and other side reactions that can occur with the direct use of liquid Br₂. morressier.com

    For the synthesis of this compound, the reaction is typically carried out by treating 2-ethyl-1-benzofuran with one equivalent of NBS in a polar solvent such as acetonitrile at a controlled temperature, often starting at 0°C. The reaction proceeds via an electrophilic substitution mechanism, where the NBS serves as the source of the Br⁺ electrophile, leading to the selective formation of the 3-bromo product.

    Synthesis via Brominated Building Blocks

    An alternative synthetic strategy to late-stage bromination is to construct the benzofuran ring using starting materials that already contain the required bromine atom. This approach can offer advantages in terms of controlling regioselectivity and avoiding harsh brominating agents.

    One potential pathway involves the reaction of a brominated phenol with a suitable four-carbon synthon. For example, a 2-bromophenol (B46759) could be alkylated with a reagent like 1-chlorobutan-2-one. The resulting ether intermediate could then be induced to undergo intramolecular cyclization to form the furan ring. The final step would involve a reduction or other modification to install the ethyl group at the C-2 position. A more direct route could involve the reaction of a brominated phenol with a suitable ketone followed by cyclization. thieme-connect.com Nickel-catalyzed intramolecular cyclization of precursors like 2-(2-bromophenoxy)-1-phenylpropan-1-one represents a modern method for constructing the benzofuran skeleton from halogenated precursors. While this specific example leads to a different substitution pattern, the principle of cyclizing a brominated building block is a valid and powerful strategy in heterocyclic synthesis.

    Utilizing Bromo-Substituted Phenols or Halogenated Alkynes as Starting Materials

    A prominent strategy for the synthesis of substituted benzofurans involves the palladium-catalyzed coupling of phenols with alkynes, a reaction that can be adapted for the synthesis of the 2-ethyl-1-benzofuran core. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach. In a typical synthesis, a bromo-substituted phenol, such as 2-bromophenol, can be coupled with a terminal alkyne like 1-butyne. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization to form the 2-ethyl-1-benzofuran ring.

    The general scheme for this approach is as follows:

    Sonogashira Coupling: A 2-halophenol is reacted with 1-butyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine like triethylamine). This step forms a 2-(but-1-yn-1-yl)phenol intermediate.

    Intramolecular Cyclization: The intermediate can then be induced to cyclize, often in the same pot, to yield 2-ethyl-1-benzofuran.

    While this method directly leads to the 2-ethyl-1-benzofuran core, the introduction of the bromine at the 3-position would typically be a subsequent step. However, modifications to this general approach could potentially allow for the direct introduction of the bromo-substituent, for instance, by using a brominated alkyne, though this can present challenges in terms of regioselectivity and reactivity.

    A representative set of conditions for the Sonogashira coupling and cyclization to form a 2-substituted benzofuran is presented in the table below. These conditions are based on established protocols for similar transformations. researchgate.netnih.gov

    Parameter Condition
    Starting Materials 2-Iodophenol, Terminal Alkyne
    Catalyst Palladium(II) acetate, Bis(triphenylphosphine)palladium(II) dichloride
    Co-catalyst Copper(I) iodide
    Ligand Triphenylphosphine or other phosphine (B1218219) ligands
    Base Triethylamine, N-Methylmorpholine
    Solvent Toluene, Acetonitrile
    Temperature Room temperature to reflux

    This interactive data table provides a summary of typical reaction conditions for the synthesis of 2-substituted benzofurans via Sonogashira coupling and cyclization.

    Functional Group Interconversions Involving Bromine Precursors

    A more direct and common approach to obtaining this compound is through the direct bromination of the pre-synthesized 2-ethyl-1-benzofuran. This method falls under the category of functional group interconversions, where a C-H bond at the 3-position of the benzofuran ring is replaced by a C-Br bond. The 3-position of the benzofuran nucleus is generally susceptible to electrophilic substitution.

    The synthesis of the starting material, 2-ethyl-1-benzofuran, can be achieved through several established methods. One common route begins with salicylaldehyde, which is reacted with 1-chloroacetone in a basic medium to form 2-acetylbenzofuran. Subsequent Wolff-Kishner reduction of the acetyl group yields 2-ethyl-1-benzofuran. jocpr.com

    Once 2-ethyl-1-benzofuran is obtained, it can be brominated at the 3-position using a suitable brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich heterocyclic compounds like benzofurans. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or chloroform, and may be initiated by a radical initiator like benzoyl peroxide or by light.

    The reaction proceeds via an electrophilic substitution mechanism, where the bromine atom from NBS is attacked by the electron-rich furan ring of the benzofuran. The presence of the ethyl group at the 2-position directs the substitution to the 3-position.

    The table below summarizes typical conditions for the bromination of a benzofuran derivative.

    Parameter Condition
    Starting Material 2-Ethyl-1-benzofuran
    Brominating Agent N-Bromosuccinimide (NBS), Bromine in acetic acid
    Solvent Carbon tetrachloride, Chloroform, Acetic acid
    Initiator (for NBS) Benzoyl peroxide, Light
    Temperature Room temperature to reflux

    This interactive data table outlines common conditions for the bromination of benzofuran derivatives.

    This two-step sequence, involving the initial synthesis of 2-ethyl-1-benzofuran followed by its selective bromination, represents a reliable and well-documented pathway for the preparation of this compound.

    Reactivity and Synthetic Transformations of 3 Bromo 2 Ethyl 1 Benzofuran

    Reactions at the Bromine Center

    The bromine atom at the 3-position of the benzofuran (B130515) ring is a key functional group that readily participates in several types of reactions, most notably nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

    Nucleophilic Substitution Reactions

    While direct nucleophilic aromatic substitution on aryl halides is generally challenging, the electron-rich nature of the benzofuran ring system can influence the reactivity of the C-Br bond. Specific examples of nucleophilic substitution at the 3-position of 2-ethyl-1-benzofuran are not extensively detailed in the provided search results. However, the general principles of nucleophilic aromatic substitution would apply, likely requiring strong nucleophiles and potentially harsh reaction conditions or activation of the ring system.

    Transition Metal-Catalyzed Cross-Coupling Reactions

    The bromine atom at the 3-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.net These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and advanced materials. rhhz.net

    Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgnih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and their derivatives. nih.gov In the context of 3-bromo-2-ethyl-1-benzofuran, a Suzuki coupling would involve its reaction with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base to yield a 3-aryl- or 3-vinyl-2-ethyl-1-benzofuran derivative. The general applicability of Suzuki reactions to aryl bromides suggests that this compound would be a viable substrate. organic-chemistry.orgmdpi.com

    Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

    CatalystLigandBaseSolventTemperature (°C)Reference
    Pd(OAc)₂SPhosK₃PO₄Dioxane/Water60 harvard.edu
    Pd(dppf)Cl₂-K₂CO₃Dioxane/Water90 nih.gov
    Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water80-100 mdpi.com

    Sonogashira Coupling: The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a 3-alkynyl-2-ethyl-1-benzofuran. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The efficiency of the Sonogashira coupling can be influenced by the steric and electronic properties of the substituents on both the aryl bromide and the alkyne, as well as the choice of phosphine (B1218219) ligand for the palladium catalyst. acs.org

    Table 2: Typical Catalytic Systems for Sonogashira Coupling

    Palladium CatalystCopper Co-catalystBaseSolventReference
    Pd(PPh₃)₄CuIEt₃NDMF or Toluene libretexts.org
    PdCl₂(PPh₃)₂CuIPiperidineDMF libretexts.org
    Pd/CCuIPPh₃/Et₃NMeOH researchgate.net

    The bromine atom on the benzofuran ring can also be displaced to form bonds with heteroatoms such as oxygen, nitrogen, and sulfur through transition metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, while related methodologies can be used for the synthesis of ethers (C-O bonds) and thioethers (C-S bonds). These reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wider range of complex molecules. While specific examples for this compound are not provided in the search results, the general reactivity of aryl bromides in these transformations is well-established.

    Reactions Involving the Ethyl Group at Position 2

    The ethyl group at the 2-position of the benzofuran ring is another site for synthetic modification, primarily through reactions that target the C-H bonds of the alkyl chain.

    Oxidative Functionalization

    The ethyl group can undergo oxidative functionalization. For example, oxidation of the benzylic position of the ethyl group could potentially lead to the formation of a ketone, 2-(1-oxoethyl)-3-bromo-1-benzofuran, or an alcohol, 2-(1-hydroxyethyl)-3-bromo-1-benzofuran. A related compound, 2-(bromoacetyl)benzofuran, is a known reactant for various synthetic transformations, including the preparation of β-oxo sulfones and various heterocyclic compounds with antimicrobial and antioxidant properties. sigmaaldrich.com This suggests that functionalization of the ethyl group in this compound could provide access to similarly useful building blocks. The specific conditions for such an oxidation would need to be carefully chosen to avoid unwanted side reactions on the electron-rich benzofuran ring or with the bromine substituent.

    Transformations for Extended Alkyl Chains or Other Moieties

    The bromine atom at the 3-position and the ethyl group at the 2-position of the benzofuran core serve as handles for a variety of chemical modifications to introduce extended alkyl chains or other functional groups.

    The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar 3-bromobenzofuran systems.

    Cross-Coupling Reactions:

    Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base. lookchem.comlibretexts.org This method allows for the introduction of an alkynyl moiety at the 3-position, which can be further elaborated. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize complex benzofuran derivatives. acs.org

    Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the aryl bromide and an amine. acs.orgyoutube.com This is a versatile method for introducing a wide range of amino groups. acs.orgchemspider.com

    Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. nih.govorganic-chemistry.org This allows for the formation of a new C-C bond, enabling the introduction of various alkyl or aryl groups. nih.govorganic-chemistry.orgacs.orgnih.gov

    Grignard Reagent Formation:

    The bromo substituent can be converted into a Grignard reagent by reacting with magnesium metal. masterorganicchemistry.com This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.commdpi.com

    Transformations of the Ethyl Group:

    The ethyl group at the 2-position can also be functionalized, primarily through reactions at the benzylic position (the carbon atom attached to the benzofuran ring).

    Benzylic Bromination: The benzylic hydrogens of the ethyl group are susceptible to radical bromination, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgmasterorganicchemistry.com This introduces a bromine atom onto the ethyl group, creating a new site for nucleophilic substitution or elimination reactions.

    Oxidation: The ethyl group can be oxidized under certain conditions. For instance, biomimetic oxidation using hydrogen peroxide and a manganese(III) porphyrin catalyst can lead to the formation of various oxygenated products. mdpi.com Stronger oxidizing agents can potentially cleave the ethyl group to a carboxylic acid, although this would likely also affect other parts of the molecule.

    A summary of potential transformations is presented in the table below.

    TransformationReagents and ConditionsResulting Moiety at C3 or C2
    Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl group
    Buchwald-Hartwig Amination Amine, Pd catalyst, ligand, baseAmino group
    Negishi Coupling Organozinc reagent, Pd or Ni catalystAlkyl or aryl group
    Grignard Reaction 1. Mg, ether; 2. Electrophile (e.g., CO2)Carboxylic acid (or other functional group depending on the electrophile)
    Benzylic Bromination N-Bromosuccinimide (NBS), radical initiator1-Bromoethyl group
    Oxidation H2O2, Mn(III) porphyrin catalystOxygenated ethyl derivatives

    Reactivity of the Benzofuran Ring System

    The benzofuran ring system in this compound exhibits reactivity in both the benzenoid (benzene) and furan (B31954) moieties.

    Electrophilic Aromatic Substitution on the Benzenoid Moiety

    Electrophilic aromatic substitution (EAS) is a fundamental reaction of the benzene (B151609) portion of the benzofuran ring. The position of substitution is directed by the existing substituents.

    The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the fused furan ring and the substituents on both rings. The furan ring itself is considered an activating group and directs electrophilic attack to the benzene ring, primarily at the 4- and 6-positions. The ethyl group at C2 is an activating, ortho-, para-director, while the bromo group at C3 is a deactivating, ortho-, para-director.

    In the case of this compound, the directing effects of the substituents need to be considered in concert. The furan oxygen directs to positions 4 and 6. The 2-ethyl group would also favor substitution at these positions. The 3-bromo group, being a deactivator, will have a lesser influence but would also direct to the available ortho and para positions (positions 4 and 6). Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring. Friedel-Crafts acylation of 2,3-disubstituted benzofurans has been reported to occur on the benzene ring. researchgate.netnih.gov For example, the acetylation of 2,3-dimethylbenzofuran (B1586527) mainly yields the 6-acetyl derivative. researchgate.net Nitration of benzofuran derivatives also typically occurs on the benzene ring.

    The following table summarizes the expected major products of electrophilic aromatic substitution on this compound.

    ReactionReagentExpected Major Product(s)
    Nitration HNO3/H2SO43-Bromo-2-ethyl-4-nitro-1-benzofuran and 3-Bromo-2-ethyl-6-nitro-1-benzofuran
    Halogenation Br2, FeBr33,4-Dibromo-2-ethyl-1-benzofuran and 3,6-Dibromo-2-ethyl-1-benzofuran
    Friedel-Crafts Acylation Acyl chloride, AlCl34-Acyl-3-bromo-2-ethyl-1-benzofuran and 6-Acyl-3-bromo-2-ethyl-1-benzofuran

    Addition Reactions to the Furan Moiety (e.g., Hydrogenation)

    The furan part of the benzofuran system can undergo addition reactions, most notably hydrogenation, to form 2,3-dihydrobenzofurans. The selective hydrogenation of the furan ring while preserving the benzene ring is a valuable transformation.

    Catalytic hydrogenation of benzofurans can be achieved using various catalysts and conditions. Ruthenium nanoparticles have been shown to be effective for the selective hydrogenation of the furan ring in benzofuran derivatives. acs.org For instance, ruthenium nanoparticles immobilized on a Lewis acid-modified supported ionic liquid phase have been used for the selective hydrogenation of various substituted benzofurans to their corresponding dihydrobenzofurans in good yields. acs.org Palladium-based catalysts are also commonly used for the hydrogenation of furan rings. nih.gov The presence of substituents on the furan ring can influence the ease of hydrogenation. For example, introducing a methyl group at the 2- or 3-position can make the hydrogenation slightly more challenging. acs.org In the case of this compound, hydrogenation would be expected to yield 3-Bromo-2-ethyl-2,3-dihydro-1-benzofuran. It is important to select a catalyst that is selective for the furan ring to avoid reduction of the benzene ring or hydrogenolysis of the C-Br bond.

    ReactionCatalyst and ConditionsProduct
    Hydrogenation Ru nanoparticles, H23-Bromo-2-ethyl-2,3-dihydro-1-benzofuran
    Hydrogenation Pd on carbon, H23-Bromo-2-ethyl-2,3-dihydro-1-benzofuran

    Spectroscopic and Structural Elucidation Methods in Research on 3 Bromo 2 Ethyl 1 Benzofuran

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Configuration Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assignment of the compound's constitution and connectivity.

    In the ¹H NMR spectrum of a related compound, 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran, specific signals corresponding to the methyl groups and aromatic protons are observed. The methyl groups appear as sharp singlets at δ 2.36, 2.47, and 2.72 ppm, while the aromatic protons are observed as a multiplet between δ 7.41–7.49 ppm and a singlet at δ 7.21 ppm for the proton on the benzofuran (B130515) ring. nih.gov While specific data for 3-Bromo-2-ethyl-1-benzofuran is not detailed in the provided results, the analysis of similar structures demonstrates the power of NMR in identifying the positions of substituents on the benzofuran core. For instance, in various benzofuran derivatives, the chemical shifts of the ethyl group protons would be expected in the typical regions: a triplet for the methyl protons (CH₃) around 1.3 ppm and a quartet for the methylene (B1212753) protons (CH₂) around 2.8 ppm, with the exact shifts influenced by the bromine substituent. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the range of 7.0-7.8 ppm.

    ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, one would expect to see signals for the two carbons of the ethyl group, as well as distinct signals for the eight carbons of the benzofuran ring system. The carbon atom attached to the bromine (C3) would show a characteristic shift, and its position would be confirmed through various 2D NMR experiments like HSQC and HMBC, which correlate proton and carbon signals.

    Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Benzofurans

    Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
    Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate11.98 (s, 1H, OH), 8.00 (s, 1H, C7-H), 6.72 (s, 1H, COCHBr₂), 3.95 (s, 3H, COOCH₃), 2.63 (s, 3H, CH₃)Not Available
    Ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylateNot AvailableNot Available
    5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran7.41–7.49 (m, 5H), 7.21 (s, 1H), 2.72 (s, 3H), 2.47 (s, 3H), 2.36 (s, 3H)Not Available

    This table presents data from related benzofuran compounds to illustrate typical chemical shifts. Specific data for this compound was not available in the search results.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

    The molecular formula of this compound is C₁₀H₉BrO, giving a monoisotopic mass of approximately 223.98 g/mol . uni.lu The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage, which would result in a fragment ion at [M-15]⁺. libretexts.org Another likely fragmentation is the loss of the entire ethyl group (•CH₂CH₃), leading to a peak at [M-29]⁺. libretexts.org The benzofuran ring itself can undergo characteristic fragmentation, although these pathways can be complex. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition.

    Table 2: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry

    Ionm/z (for ⁷⁹Br)Description
    [C₁₀H₉BrO]⁺224Molecular Ion (M⁺)
    [C₁₀H₉BrO]⁺226Molecular Ion (M⁺+2, due to ⁸¹Br)
    [C₉H₆BrO]⁺209Loss of methyl radical (•CH₃)
    [C₈H₄BrO]⁺195Loss of ethyl radical (•C₂H₅)

    This table is based on general fragmentation principles and the specific structure of the compound.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display a series of absorption bands characteristic of its structural features.

    The presence of the aromatic benzofuran ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region. libretexts.org The C-O-C stretching vibration of the furan (B31954) ether linkage would be expected to produce a strong band in the 1250-1050 cm⁻¹ region. scielo.org.mx The aliphatic C-H stretching vibrations of the ethyl group would be observed in the 3000-2850 cm⁻¹ range. libretexts.org The C-Br stretching vibration would appear in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org

    Table 3: Expected Characteristic IR Absorption Bands for this compound

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
    Aromatic C-HStretch3100 - 3000
    Aliphatic C-H (ethyl)Stretch3000 - 2850
    Aromatic C=CStretch1600 - 1450
    C-O-C (ether)Stretch1250 - 1050
    C-BrStretch690 - 515

    This table is based on established correlations for infrared spectroscopy.

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

    While specific crystallographic data for this compound were not found in the search results, studies on similar brominated benzofuran derivatives provide insight into the expected structural features. For example, the crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran reveals a nearly planar benzofuran unit. researchgate.net Similarly, the structure of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate also shows a nearly planar benzofuran system. researchgate.net In the solid state, molecules of brominated benzofurans can be linked by various intermolecular forces, including hydrogen bonds (if suitable functional groups are present) and halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophile. researchgate.net A crystal structure of this compound would definitively confirm the connectivity established by NMR and MS and reveal its solid-state packing and intermolecular interactions.

    Table 4: Representative Crystal Data for Brominated Benzofuran Derivatives

    CompoundCrystal SystemSpace GroupKey Structural Features
    3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuranOrthorhombicPbcaDihedral angle of 82.93(6)° between benzofuran and bromophenyl rings; Br···O short contacts. researchgate.net
    Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylateMonoclinicP2₁/cNearly planar molecule; intermolecular N-H···O hydrogen bonds forming chains. researchgate.net
    5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuranMonoclinicP2₁/cPhenyl ring is nearly perpendicular to the benzofuran plane; Br···Br interactions observed. nih.gov

    This table presents data from related compounds to illustrate typical crystallographic parameters.

    Theoretical and Computational Studies on 3 Bromo 2 Ethyl 1 Benzofuran

    Electronic Structure Analysis and Molecular Orbitals

    The electronic structure of 3-Bromo-2-ethyl-1-benzofuran dictates its reactivity and spectroscopic properties. A primary focus of computational analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    For this compound, the HOMO would likely be distributed across the benzofuran (B130515) ring system, with significant contributions from the oxygen heteroatom and the π-system of the benzene (B151609) ring. The electron-withdrawing bromine atom at the C3 position and the electron-donating ethyl group at the C2 position would modulate the energy levels and spatial distribution of these orbitals.

    Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show regions of negative potential (electron-rich) around the oxygen and bromine atoms, indicating sites prone to electrophilic attack. Regions of positive potential (electron-deficient) would be expected around the hydrogen atoms. nih.gov

    Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Substituted Benzofuran Derivative

    ParameterValue (eV)Description
    HOMO Energy-6.5Energy of the Highest Occupied Molecular Orbital
    LUMO Energy-2.3Energy of the Lowest Unoccupied Molecular Orbital
    HOMO-LUMO Gap4.2Indicator of chemical reactivity and stability
    Dipole Moment2.1 DMeasure of the molecule's overall polarity

    Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

    Quantum chemical calculations are indispensable for obtaining precise data on the geometric and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for organic molecules. researchgate.netnih.gov The B3LYP hybrid functional combined with a basis set like 6-311+G(d,p) is a common choice for optimizing the geometry and calculating the vibrational frequencies and electronic properties of benzofuran derivatives. researchgate.netrsc.org

    Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding. These methods could be used for benchmark calculations of key properties.

    These calculations would yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles for this compound. Theoretical vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure and aid in spectral assignments. researchgate.net

    Table 2: Predicted Geometrical Parameters for this compound using DFT

    ParameterPredicted Value
    C2-C3 Bond Length~1.38 Å
    C3-Br Bond Length~1.89 Å
    C2-C(ethyl) Bond Length~1.51 Å
    C-O-C Bond Angle~106°

    Note: These values are estimations based on standard bond lengths and angles in related structures and would be precisely determined through DFT calculations. nih.gov

    Computational Elucidation of Reaction Mechanisms

    Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.net For this compound, this could involve studying its synthesis or its subsequent functionalization.

    Transition State Characterization and Reaction Pathways

    A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating the TS allows for the determination of the activation energy barrier for a reaction. comporgchem.com

    For example, in the synthesis of substituted benzofurans via palladium-catalyzed reactions, computational methods can be used to model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. nih.govacs.org By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. researchgate.net

    Energetic Profiles of Synthetic Transformations

    Plotting the Gibbs free energy of all species along the reaction coordinate generates an energetic profile, or reaction energy diagram. This profile provides a clear visualization of the thermodynamics and kinetics of the reaction. For instance, in a multi-step synthesis, it can reveal the rate-determining step—the step with the highest activation energy. comporgchem.com

    Computational studies on the formation of benzofurans have compared different proposed mechanisms, such as Diels-Alder versus ring-opening pathways, and have shown that the presence of a catalyst can dramatically lower the activation energy of one pathway over another. researchgate.net Similar investigations could be applied to understand the formation and reactivity of this compound.

    Conformation and Stereochemical Aspects

    The three-dimensional structure of a molecule, including its preferred conformations, can significantly influence its physical properties and biological activity. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds.

    For this compound, the primary focus of conformational analysis would be the rotation of the ethyl group attached to the C2 position. While the benzofuran ring itself is largely planar and rigid, the ethyl group can adopt various conformations. Potential energy surface (PES) scans can be performed by systematically rotating the dihedral angle of the C3-C2-C(ethyl)-C(methyl) bond and calculating the energy at each step. This would identify the lowest energy (most stable) conformers. rsc.orgslideshare.net

    Although this compound does not possess a stereocenter, understanding its conformational preferences is important for predicting its interactions with other molecules, such as in host-guest complexes or at the active site of an enzyme. acs.org

    Emerging Methodologies and Future Research Directions for 3 Bromo 2 Ethyl 1 Benzofuran

    The synthesis and functionalization of the benzofuran (B130515) scaffold are of significant interest due to its prevalence in biologically active compounds and materials science. nih.gov For the specific derivative, 3-Bromo-2-ethyl-1-benzofuran, future research is geared towards enhancing synthetic efficiency, sustainability, and the development of novel analogues. This involves embracing green chemistry principles, advanced process engineering, and sophisticated catalytic systems.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 3-Bromo-2-ethyl-1-benzofuran, and how can reaction conditions be systematically optimized?

    • Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions, leveraging reagents like potassium permanganate (KMnO₄) for oxidation or lithium aluminum hydride (LiAlH₄) for reduction intermediates. Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC and GC-MS. For bromination, consider regioselectivity by comparing NBS (N-bromosuccinimide) vs. Br₂ in controlled environments .

    Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structural integrity of this compound?

    • Methodological Answer : Assign 1{}^{1}H-NMR peaks by analyzing coupling patterns (e.g., ethyl group triplet at δ ~1.2 ppm and quartet at δ ~2.5 ppm). Use 13^{13}C-NMR to verify benzofuran aromaticity (δ 110-160 ppm) and bromine’s deshielding effect. Cross-validate with IR for C-Br stretching (~500-600 cm⁻¹). For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve connectivity .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in the stereoelectronic environment of this compound derivatives?

    • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Analyze intermolecular interactions (e.g., C–H···π, halogen bonding) with Mercury software. Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)). Use ORTEP-3 to visualize thermal ellipsoids and validate disorder modeling .

    Q. What strategies mitigate contradictions between computational predictions and experimental reactivity data for benzofuran derivatives?

    • Methodological Answer : Reconcile discrepancies by benchmarking DFT methods (e.g., M06-2X vs. B3LYP) against experimental kinetics. Perform sensitivity analysis on solvent effects (PCM models) and steric parameters. Validate transition states with IRC calculations. For divergent regioselectivity, use Hammett plots to quantify substituent effects .

    Q. How do hydrogen-bonding networks in this compound crystals influence its supramolecular assembly?

    • Methodological Answer : Map hydrogen-bond donor/acceptor sites using Hirshfeld surface analysis (CrystalExplorer). Quantify interaction contributions (e.g., Br···O vs. C–H···O) via fingerprint plots. Correlate packing motifs with melting points or solubility trends. Compare with analogous structures in the Cambridge Structural Database (CSD) .

    Q. What methodologies enable the design of this compound derivatives for targeted bioactivity studies?

    • Methodological Answer : Apply structure-activity relationship (SAR) principles by modifying the ethyl or bromo substituents. Use molecular docking (AutoDock Vina) to screen against protein targets (e.g., kinase enzymes). Synthesize analogs via Suzuki-Miyaura coupling for aryl diversification. Validate bioactivity with in vitro assays (IC₅₀ determination) .

    Data Analysis and Validation

    Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

    • Methodological Answer : Re-examine computational parameters (basis set, solvation model). For NMR shifts, apply empirical scaling factors (e.g., SMD solvent corrections). Use DP4+ probability analysis to distinguish diastereomers. Cross-check with vibrational circular dichroism (VCD) for chiral centers .

    Q. What protocols ensure reproducibility in the synthesis of this compound under inert conditions?

    • Methodological Answer : Standardize Schlenk line techniques for moisture-sensitive steps (e.g., Grignard reactions). Monitor oxygen levels with an inline sensor. Use deuterated solvents for reaction profiling via in-situ NMR. Validate purity via HPLC (≥95% AUC) and elemental analysis .

    Tables for Key Parameters

    Parameter Typical Range/Value Analytical Method Reference
    Melting Point85–90°CDSC/TGA
    C–Br Bond Length (XRD)1.89–1.92 ÅSC-XRD
    1^{1}H-NMR (Ethyl group)δ 1.2 (t), 2.5 (q)500 MHz NMR (CDCl₃)
    IR C-Br Stretch550–600 cm⁻¹FT-IR (ATR)

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